![molecular formula C9H20Cl2N2 B2383565 9-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride CAS No. 2197057-62-6](/img/structure/B2383565.png)
9-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-6,9-diazaspiro[45]decane dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2 It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a spirocyclic amine with methylating agents in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 25-50°C)
Solvent: Polar solvents such as methanol or ethanol
Catalysts: Acidic catalysts like hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may include:
Continuous Stirring: To ensure uniform reaction conditions
Temperature Control: To maintain the desired reaction temperature
Purification Steps: Such as recrystallization or distillation to obtain the pure compound
Chemical Reactions Analysis
Types of Reactions
9-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: Where the compound is oxidized to form corresponding oxides
Reduction: Reduction reactions to form reduced derivatives
Substitution: Nucleophilic substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Solvents: Polar solvents like water, methanol, or ethanol
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield spirocyclic ketones or aldehydes
Reduction: May produce spirocyclic amines or alcohols
Substitution: Can result in various substituted spirocyclic compounds
Scientific Research Applications
9-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules
Biology: Studied for its potential biological activity and interactions with biomolecules
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 9-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride involves its interaction with specific molecular targets. The compound may act by:
Binding to Receptors: Interacting with specific receptors on cell surfaces
Enzyme Inhibition: Inhibiting the activity of certain enzymes
Pathway Modulation: Modulating biochemical pathways to exert its effects
Comparison with Similar Compounds
Similar Compounds
8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione: Another spirocyclic compound with similar structural features
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride: A related compound with an oxygen atom in the ring structure
Uniqueness
9-Methyl-6,9-diazaspiro[45]decane dihydrochloride is unique due to its specific spirocyclic structure and the presence of two nitrogen atoms in the ring system
Properties
IUPAC Name |
9-methyl-6,9-diazaspiro[4.5]decane;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-11-7-6-10-9(8-11)4-2-3-5-9;;/h10H,2-8H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCRCDYZPHRHMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2(C1)CCCC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N-ethyl-N-methyl-2-oxoacetamide](/img/structure/B2383483.png)
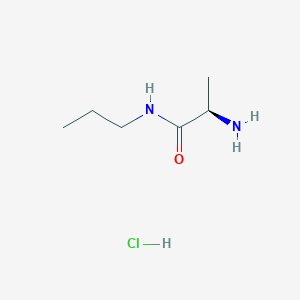
![S-(2,6-difluorophenyl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2383485.png)
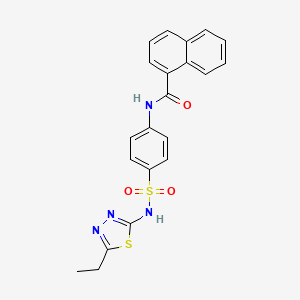

![3-({[1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2383488.png)
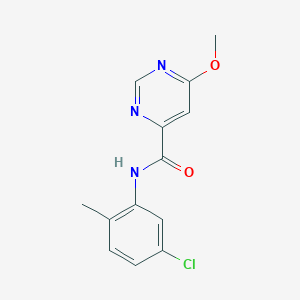
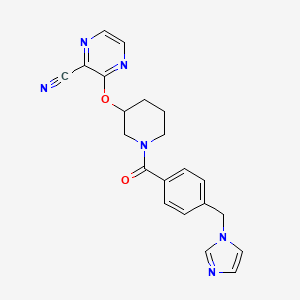

![N-(2,6-Difluorophenyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2383495.png)
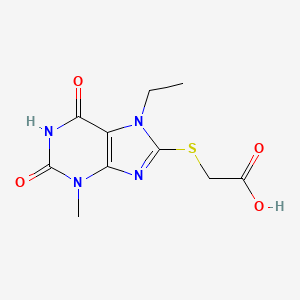
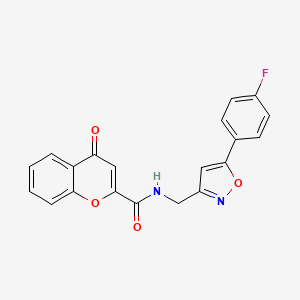
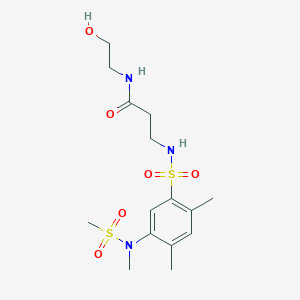
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[(4R,5'R,6R,7S,8S,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2383503.png)
